molecular formula C11H14N2O2 B2931889 4-Ethyl-7-nitro-1,2,3,4-tetrahydroquinoline CAS No. 2092461-37-3

4-Ethyl-7-nitro-1,2,3,4-tetrahydroquinoline

Cat. No. B2931889
CAS RN: 2092461-37-3
M. Wt: 206.245
InChI Key: QYVLPVAOMULIQK-UHFFFAOYSA-N
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Description

4-Ethyl-7-nitro-1,2,3,4-tetrahydroquinoline is a chemical compound with the CAS Number: 2092461-37-3 . It has a molecular weight of 206.24 . It is typically stored at room temperature and is available in powder form .


Synthesis Analysis

The synthesis of 1,2,3,4-tetrahydroquinoline derivatives, which includes this compound, has been a subject of considerable research interest . Traditional approaches to the synthesis of C (1)-substituted tetrahydroquinolines include the use of harsh conditions or preassembled substrates . Recently, transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies involving direct coupling of C (sp3)–H bond of tetrahydroquinoline with various nucleophiles have been explored .


Molecular Structure Analysis

The IUPAC name for this compound is this compound . The InChI code for this compound is 1S/C11H14N2O2/c1-2-8-5-6-12-11-7-9 (13 (14)15)3-4-10 (8)11/h3-4,7-8,12H,2,5-6H2,1H3 .


Chemical Reactions Analysis

The C (1)-functionalization of tetrahydroquinolines has been a focus of recent research . This process involves reactions that include the isomerization of an iminium intermediate .


Physical And Chemical Properties Analysis

This compound is a powder that is stored at room temperature . It has a molecular weight of 206.24 .

Advantages and Limitations for Lab Experiments

4-Ethyl-7-nitro-1,2,3,4-tetrahydroquinoline has several advantages as a research tool. It is a relatively stable compound that can be easily synthesized in the laboratory. This compound is also highly selective in its biological activity, making it a useful tool for studying specific enzymes and pathways. However, this compound also has some limitations. It can be difficult to obtain high yields of pure this compound, and the synthesis process can be time-consuming and expensive. Additionally, this compound can be toxic at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on 4-Ethyl-7-nitro-1,2,3,4-tetrahydroquinoline. One area of research is the development of new drugs based on the structure of this compound. This compound derivatives have been shown to exhibit even greater anti-inflammatory and anti-cancer activity than the parent compound, making them promising candidates for drug development. Another area of research is the study of the mechanism of action of this compound. Further research is needed to fully understand how this compound exerts its biological effects and to identify new targets for drug development. Finally, there is a need for more research on the safety and toxicity of this compound, particularly at high concentrations.

Synthesis Methods

4-Ethyl-7-nitro-1,2,3,4-tetrahydroquinoline can be synthesized using a variety of methods, including the Pictet-Spengler reaction, which involves the condensation of an amino acid with an aldehyde or ketone. Another method involves the reaction of an amino acid with an aldehyde or ketone in the presence of a Lewis acid catalyst. The synthesis of this compound is a complex process that requires careful attention to detail to ensure the purity and quality of the final product.

Scientific Research Applications

4-Ethyl-7-nitro-1,2,3,4-tetrahydroquinoline has been found to have potential applications in scientific research, particularly in the field of medicinal chemistry. This compound has been shown to exhibit anti-inflammatory, anti-cancer, and anti-microbial properties, making it a promising candidate for the development of new drugs. This compound has also been found to have potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.

Safety and Hazards

The safety information for this compound includes several hazard statements such as H302, H312, H315, H319, H332, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .

properties

IUPAC Name

4-ethyl-7-nitro-1,2,3,4-tetrahydroquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2/c1-2-8-5-6-12-11-7-9(13(14)15)3-4-10(8)11/h3-4,7-8,12H,2,5-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYVLPVAOMULIQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCNC2=C1C=CC(=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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